N-Hydroxy-5-norbornene-2,3-dicarboximide

Peptide synthesis Racemization suppression Coupling additive

Select HONB (CAS 21715-90-2) for DCC-mediated peptide synthesis requiring strict stereochemical control. Its sterically hindered active ester significantly reduces epimerization, outperforming NHS, while also inhibiting N-acylurea formation for simplified purification. Ideal for multi-gram to kilogram-scale production of bioactive peptides like enkephalin and LH-RH analogs.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 21715-90-2
Cat. No. B032609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-5-norbornene-2,3-dicarboximide
CAS21715-90-2
Synonyms3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione;  N-Hydroxy-5-norbornene-2,3-dicarboximide;  3,5-Dioxo-4-azatricyclo[5.2.1.02’6]dec-8-en-4-ol;  HONB;  N-Hydroxy-5-bicyclo[2.2.1]heptene-2,3-dicarboximide;  N-Hydroxy-5-norbornene-2,3-d
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)O
InChIInChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2
InChIKeyZUSSTQCWRDLYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-5-norbornene-2,3-dicarboximide (CAS 21715-90-2) for High-Fidelity Peptide Synthesis: Technical Baseline and Procurement Considerations


N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB, CAS 21715-90-2) is a white to almost white crystalline solid belonging to the N-hydroxy dicarboximide class of coupling additives for peptide synthesis. It is designed to be used in conjunction with carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) [1]. The compound's fundamental purpose is to preserve stereochemical integrity at chiral amino acid residues during amide bond formation—a non-negotiable requirement in pharmaceutical peptide production where enantiomeric impurity levels are typically mandated below 1% [2].

Why N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) Cannot Be Interchanged with HOSu/NHS or HOBt Without Method Revalidation


Peptide coupling additives within the N-hydroxy class are not functionally equivalent. While N-hydroxysuccinimide (HOSu/NHS) and N-hydroxybenzotriazole (HOBt) both serve as racemization suppressants, HONB operates through the formation of a sterically more hindered and thus more stable activated ester intermediate that is distinctly less prone to epimerization than the corresponding NHS ester . In the context of regulatory peptide drug manufacturing, racemization can reduce bioactivity by up to 95% due to altered tertiary structure [1]. Simply substituting HONB with HOSu in a validated DCC-mediated protocol may introduce undocumented levels of stereochemical impurity, compromising both yield and regulatory compliance. The following quantitative evidence establishes where HONB's differentiation is demonstrable and procurement-relevant.

Quantitative Differentiation Evidence for N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) Against Comparator Coupling Additives


Superior Racemization Suppression of HONB-DCC versus NHS-DCC in DCC-Additive Peptide Coupling

In comparative evaluations of coupling additives used with DCC for peptide synthesis, HONB demonstrates superior racemization suppression relative to N-hydroxysuccinimide (HOSu, NHS) [1]. The HONB active ester intermediate exhibits enhanced stability against epimerization due to the steric bulk and conformational rigidity of the norbornene-fused bicyclic framework, a structural feature absent in the planar succinimide ring of NHS. This translates to documented superiority in stereochemical preservation across standard coupling protocols .

Peptide synthesis Racemization suppression Coupling additive Stereochemical integrity

Effective Inhibition of N-Acylurea Byproduct Formation in DCC-Mediated Couplings

In the foundational evaluation of HONB by Fujino et al. (1974), the compound was identified not only as a racemization suppressant but also as an effective inhibitor of N-acylurea formation—a problematic side reaction inherent to DCC-mediated activation that consumes the activated carboxyl component and reduces overall coupling yield [1]. In comparative terms, HONB has been noted to act more effectively than HOBt or NHS in preventing N-acylurea formation, resulting in cleaner reactions and superior yields [2].

Peptide synthesis N-acylurea suppression Coupling efficiency Byproduct mitigation

Validation in Total Synthesis of Luteinizing Hormone-Releasing Hormone (LH-RH)

To validate HONB's practical utility beyond model test systems, Fujino et al. (1974) employed the HONB active ester method to prepare luteinizing hormone-releasing hormone (LH-RH), a decapeptide with therapeutic relevance [1]. This successful total synthesis of a biologically active, sequence-defined peptide demonstrates that HONB is compatible with complex, multi-step assembly of pharmaceutical-grade peptides containing multiple chiral centers. In contrast, standard NHS protocols in analogous complex peptide syntheses have been noted to exhibit higher epimerization propensity, necessitating additional purification steps [2].

Bioactive peptide LH-RH synthesis Therapeutic peptide Total synthesis

Superior Thermal Stability and Decomposition Profile Relative to HOBt

Thermal stability and decomposition energetics are critical parameters for safe handling during large-scale peptide manufacturing. Comparative thermal analysis reveals that HONB possesses a higher onset temperature of thermal decomposition than HOBt and exhibits a lower energy of decomposition (-876 J/g) [1]. A lower decomposition energy indicates reduced exothermic hazard potential in the event of thermal runaway, a non-trivial consideration in industrial-scale peptide production.

Thermal stability Safety profile Decomposition energy Process safety

Defined Physical Quality Specifications Enabling Reproducible Procurement

Procurement reproducibility requires well-defined physical and purity specifications. HONB is commercially available with validated quality metrics: a minimum purity of 99.0% by neutralization titration and a melting point range of 167.0 to 171.0 °C . The compound appears as a white to almost white powder or crystal with solubility characterized as 'almost transparency' in water . These defined parameters enable consistent lot-to-lot performance verification. In comparison, the melting point of NHS is 95-98 °C, providing a distinct physical property benchmark for identity confirmation upon receipt .

Quality control Purity specification Physical characterization Procurement standard

Evidence-Based Application Scenarios for N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) Procurement


Synthesis of Stereochemically Sensitive Therapeutic Peptides and Enkephalin Analogs

HONB is particularly indicated for the solution-phase or solid-phase synthesis of bioactive peptides where preservation of L-amino acid configuration is critical for target engagement. This includes enkephalin analogs, wherein HONB's superior performance over NHS has been specifically documented . The compound has been validated in the total synthesis of LH-RH, a decapeptide therapeutic, confirming its compatibility with complex sequence assembly requiring strict stereochemical control [1].

DCC-Mediated Coupling Protocols Requiring Byproduct Mitigation

When using DCC as the primary carbodiimide coupling agent, HONB should be selected over NHS or HOBt when minimizing N-acylurea formation is a priority. The compound effectively prohibits this side reaction, which otherwise reduces yield and complicates purification . This makes HONB the additive of choice for DCC-mediated protocols where reaction cleanliness and simplified downstream processing are valued [1].

Large-Scale Peptide Manufacturing with Elevated Process Safety Requirements

For multi-gram to kilogram-scale peptide production, HONB's favorable thermal safety profile—higher onset decomposition temperature and lower decomposition energy (-876 J/g) compared to HOBt —makes it a preferred choice where exothermic hazard mitigation is a facility requirement. The defined melting point (167.0–171.0 °C) and ≥99.0% purity specification also facilitate incoming quality control verification in GMP-adjacent manufacturing environments [1].

Microwave-Assisted and Solvent-Free Peptide Synthesis Protocols

HONB has been successfully deployed in both microwave-assisted solid-phase peptide synthesis using water as a solvent and in solvent-free peptide synthesis protocols using DIC/HONB combinations [1]. The compound's stability and reactivity under these non-traditional coupling conditions support its selection for green chemistry initiatives and accelerated synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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